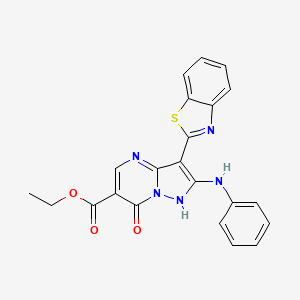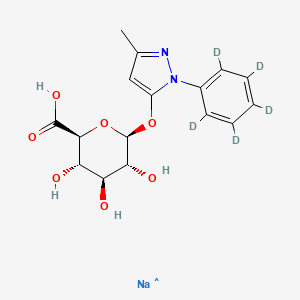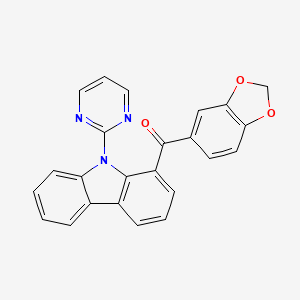![molecular formula C35H34N4 B12407898 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile is a complex organic compound with the molecular formula C35H34N4 and a molecular weight of 510.67 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a carbazole moiety, and a propanedinitrile group
Méthodes De Préparation
The synthesis of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the carbazole moiety: The carbazole unit can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated quinoline intermediate.
Formation of the ethenyl linkage: This step involves a Heck reaction, where the carbazole-substituted quinoline undergoes a palladium-catalyzed coupling with an appropriate alkene.
Addition of the propanedinitrile group:
Analyse Des Réactions Chimiques
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group to form amides or esters.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck couplings, to introduce additional functional groups or extend the conjugated system.
Applications De Recherche Scientifique
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: The compound can be used as a fluorescent probe for studying biological processes, such as protein-ligand interactions or cellular imaging.
Medicinal Chemistry: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of anticancer or antimicrobial drugs.
Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or nanomaterials, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s conjugated structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways or oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile include:
2-[1-ethyl-2-[(E)-2-(9-octylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has an octyl group instead of a heptyl group, which may influence its solubility and electronic properties.
2-[1-ethyl-2-[(E)-2-(9-hexylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a hexyl group, which may result in different physical and chemical properties compared to the heptyl derivative.
2-[1-ethyl-2-[(E)-2-(9-decylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a decyl group, which may affect its stability and reactivity.
These similar compounds highlight the importance of the alkyl chain length in determining the properties and applications of the compound.
Propriétés
Formule moléculaire |
C35H34N4 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+ |
Clé InChI |
HAPKNFIPFCFLNC-HTXNQAPBSA-N |
SMILES isomérique |
CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
SMILES canonique |
CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


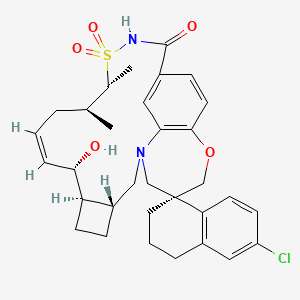
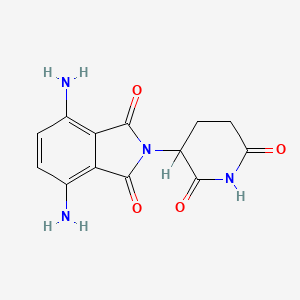
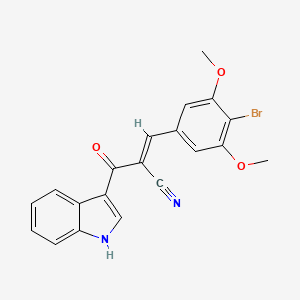

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
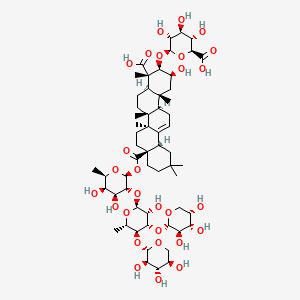
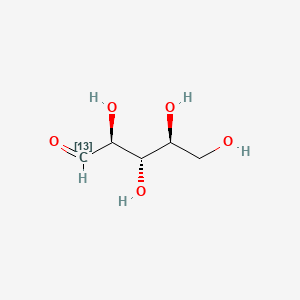
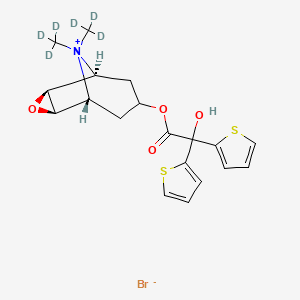
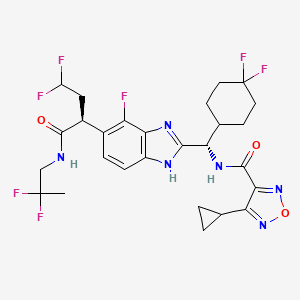
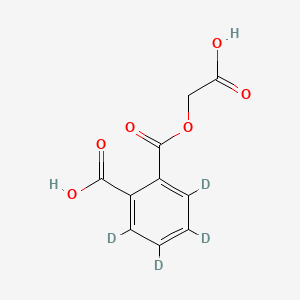
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
